molecular formula C12H5Cl3O B13748437 1,2,4-Trichlorodibenzofuran CAS No. 24478-73-7

1,2,4-Trichlorodibenzofuran

Cat. No.: B13748437
CAS No.: 24478-73-7
M. Wt: 271.5 g/mol
InChI Key: RQIWKWHVZLDXEJ-UHFFFAOYSA-N
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Description

1,2,4-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring. This compound is part of the larger family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity .

Preparation Methods

1,2,4-Trichlorodibenzofuran can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzofuran under controlled conditions. This process typically uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions on the dibenzofuran molecule .

Industrial production methods often involve the use of large-scale reactors where dibenzofuran is chlorinated in the presence of a catalyst. The reaction conditions, including temperature, pressure, and the concentration of chlorine gas, are carefully controlled to maximize yield and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

1,2,4-Trichlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur when this compound is treated with nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

1,2,4-Trichlorodibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This leads to the induction of enzymes such as cytochrome P450, which are responsible for the detoxification and metabolism of various xenobiotics .

Comparison with Similar Compounds

1,2,4-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying degrees of chlorination. Some similar compounds include:

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct properties make it a valuable compound for various research applications.

Properties

CAS No.

24478-73-7

Molecular Formula

C12H5Cl3O

Molecular Weight

271.5 g/mol

IUPAC Name

1,2,4-trichlorodibenzofuran

InChI

InChI=1S/C12H5Cl3O/c13-7-5-8(14)12-10(11(7)15)6-3-1-2-4-9(6)16-12/h1-5H

InChI Key

RQIWKWHVZLDXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3Cl)Cl)Cl

Origin of Product

United States

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